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Compound of Interest

Compound Name: 2'-Chloro-5'-fluoroacetophenone

Cat. No.: B1587285 Get Quote

An In-Depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone: Properties, Synthesis, and

Applications

Introduction
2'-Chloro-5'-fluoroacetophenone is a halogenated aromatic ketone that serves as a pivotal

intermediate in the landscape of modern organic synthesis. Its strategic importance is most

pronounced in the fields of pharmaceutical and agrochemical development, where it functions

as a versatile building block for more complex, high-value molecules.[1] The specific

substitution pattern—a chlorine atom at the 2' position and a fluorine atom at the 5' position

relative to the acetyl group—confers a unique combination of reactivity and stability. This

disubstituted phenyl ring allows for precise chemical modifications, making it an essential

scaffold in the synthesis of biologically active compounds.[1]

This technical guide provides an in-depth analysis of 2'-Chloro-5'-fluoroacetophenone,

tailored for researchers, scientists, and drug development professionals. We will explore its

core physicochemical properties, detail a standard synthetic protocol with mechanistic insights,

discuss methods for its structural characterization, and survey its key applications.

Core Molecular Profile and Physicochemical
Properties
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The foundational step in utilizing any chemical intermediate is a thorough understanding of its

intrinsic properties. These data are critical for reaction planning, safety assessment, and

purification strategies. The key identifiers and physical characteristics of 2'-Chloro-5'-
fluoroacetophenone are summarized below.

Property Value Source(s)

Molecular Formula C₈H₆ClFO [1][2][3]

Molecular Weight 172.58 g/mol [1][2][3]

CAS Number 2965-16-4 [1][2][3]

Appearance
Colorless to light yellow clear

liquid
[1][2]

Boiling Point 82 °C @ 5 mmHg [1][2]

Density ~1.29 g/cm³ [1]

Refractive Index (n20D) ~1.52 [1]

Synonyms
1-(2-Chloro-5-

fluorophenyl)ethanone
[2]

Storage Conditions
Store at room temperature,

sealed in a dry environment
[1][2]

Synthesis and Mechanistic Insights: The Friedel-
Crafts Acylation
The most common and industrially scalable method for preparing 2'-Chloro-5'-
fluoroacetophenone is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene. This

electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating

aryl ketones.

Expertise & Rationale: The choice of the Friedel-Crafts acylation is dictated by its reliability and

the ready availability of the starting materials. The reaction proceeds by activating an acylating

agent (acetyl chloride) with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis

acid coordinates to the chlorine of acetyl chloride, generating a highly electrophilic acylium ion
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(CH₃CO⁺). This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-

chloro-4-fluorobenzene. The directing effects of the existing halogen substituents are crucial

here; the fluorine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-

director. The acylation occurs ortho to the fluorine and meta to the chlorine, leading to the

desired product.

Experimental Workflow Diagram
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Caption: Synthetic workflow for 2'-Chloro-5'-fluoroacetophenone via Friedel-Crafts acylation.
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Detailed Synthesis Protocol
This protocol is a self-validating system, where successful synthesis is confirmed by

subsequent analytical characterization.

Reactor Preparation: A three-necked, round-bottom flask equipped with a mechanical stirrer,

a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry

nitrogen.

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and a

dry, inert solvent such as dichloromethane (DCM). The resulting slurry is cooled to 0-5 °C

using an ice bath.

Addition of Reactants: A solution of 1-chloro-4-fluorobenzene (1.0 eq) and acetyl chloride

(1.05 eq) in DCM is added dropwise to the AlCl₃ slurry via the dropping funnel over 30-60

minutes, maintaining the internal temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is

consumed.

Quenching: The reaction mixture is carefully and slowly poured into a flask containing a

mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum

chloride complex.

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated,

and the aqueous layer is extracted twice with DCM.

Washing: The combined organic layers are washed sequentially with saturated sodium

bicarbonate (NaHCO₃) solution, water, and finally, brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation (boiling point ~82 °C at 5

mmHg) to yield 2'-Chloro-5'-fluoroacetophenone as a clear liquid.[1][2]

Spectroscopic Characterization: Structural
Validation
Post-synthesis, it is imperative to confirm the identity and purity of the final product. Standard

spectroscopic techniques provide an unambiguous structural fingerprint.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet

for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region (7.0-7.8

ppm) will display three distinct signals corresponding to the three protons on the phenyl ring,

with splitting patterns dictated by coupling to each other and to the fluorine atom.

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should exhibit 8 distinct

carbon signals. The carbonyl carbon will be significantly downfield (~195 ppm). The six

aromatic carbons will appear in the 115-140 ppm range, with their chemical shifts influenced

by the attached halogens (carbon-fluorine coupling will be observable). The methyl carbon

will be the most upfield signal (~26 ppm).

Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion (M⁺)

peak at m/z = 172. A characteristic M+2 peak at m/z = 174 with approximately one-third the

intensity of the M⁺ peak will also be present, confirming the presence of a single chlorine

atom. A prominent fragment from the loss of the methyl group (M-15) at m/z = 157 is also

expected.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption

band around 1680-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching

vibration of an aryl ketone.

Key Applications in Research and Development
The utility of 2'-Chloro-5'-fluoroacetophenone stems from its dual-functionality: a reactive

ketone and a substituted aromatic ring. This structure makes it a valuable precursor in several

high-tech industries.
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Pharmaceutical Development: This is the primary application area. The compound is a key

intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and

analgesic agents.[1] The ketone group can be readily transformed into other functional

groups (alcohols, amines, hydrazones), allowing for the construction of diverse molecular

libraries for drug discovery. The presence of fluorine is known to often enhance

pharmacological properties such as metabolic stability and binding affinity.[1]

Agrochemicals: It is used in the synthesis of novel pesticides and herbicides.[1] The specific

halogenation pattern can contribute to the biological activity and environmental persistence

profile of the final agrochemical product.

Material Science: The compound finds use in the development of specialty polymers and

coatings.[1] Incorporation of such fluorinated and chlorinated moieties can enhance

properties like thermal stability, chemical resistance, and durability.[1]

Organic Synthesis: Beyond specific applications, it serves as a general building block for

chemists to create complex molecules and explore new chemical space.[1]

Safety and Handling
As with any active chemical reagent, proper handling is essential. 2'-Chloro-5'-
fluoroacetophenone is classified as an irritant.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush

the affected area with copious amounts of water.

Conclusion
2'-Chloro-5'-fluoroacetophenone is more than just a chemical compound; it is an enabling

tool for innovation in science and industry. Its well-defined molecular structure, accessible
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synthesis, and versatile reactivity make it an indispensable intermediate for researchers and

developers. A comprehensive understanding of its properties, as detailed in this guide, is the

first step toward harnessing its full potential in the creation of novel pharmaceuticals, advanced

agrochemicals, and high-performance materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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